2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide
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Overview
Description
2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide is an organosulfur compound with a bromine atom, an ethyl group, and a methyl group attached to a benzene ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. One common method is the bromination of N-ethyl-4-methylbenzenesulfonamide using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives of the original compound.
Oxidation and Reduction: Products include sulfonic acids or sulfinamides, depending on the reaction conditions.
Scientific Research Applications
2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom can act as an electrophile, facilitating electrophilic aromatic substitution reactions. The sulfonamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C9H12BrNO2S |
---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
2-bromo-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3 |
InChI Key |
RBDUIUHYJDCLBX-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)C)Br |
Origin of Product |
United States |
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